

# In-Depth Structural Analysis of (E)-Methyl 4phenylbut-2-enoate

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Compound of Interest		
Compound Name:	(E)-Methyl 4-phenylbut-2-enoate	
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#### **Abstract**

This technical guide provides a comprehensive structural analysis of **(E)-Methyl 4-phenylbut-2-enoate** (C<sub>11</sub>H<sub>12</sub>O<sub>2</sub>), a significant organic compound with applications in synthetic chemistry. This document is intended for researchers, scientists, and professionals in drug development, offering a detailed examination of the compound's molecular architecture through spectroscopic and spectrometric techniques. The guide includes tabulated quantitative data from Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Detailed experimental protocols for these analytical methods are provided, alongside a visual representation of the structural analysis workflow.

#### Introduction

(E)-Methyl 4-phenylbut-2-enoate is an  $\alpha,\beta$ -unsaturated ester characterized by a phenyl group separated from the ester functionality by a four-carbon chain containing a trans-double bond. The precise characterization of its structure is paramount for its application in further chemical synthesis and for ensuring the purity and identity of the compound. This guide outlines the analytical methodologies employed to elucidate and confirm the structure of (E)-Methyl 4-phenylbut-2-enoate.

### **Molecular Structure and Properties**

IUPAC Name: methyl (E)-4-phenylbut-2-enoate[1]



• Molecular Formula: C11H12O2[1]

• Molecular Weight: 176.21 g/mol [1]

• Canonical SMILES: COC(=O)/C=C/CC1=CC=CC[1]

InChi Key: RQGQILSLSHKEMT-WEVVVXLNSA-N[1]

## **Spectroscopic and Spectrometric Data**

The structural confirmation of **(E)-Methyl 4-phenylbut-2-enoate** is based on the collective interpretation of data from <sup>1</sup>H NMR, <sup>13</sup>C NMR, IR, and Mass Spectrometry.

#### <sup>1</sup>H Nuclear Magnetic Resonance (NMR) Spectroscopy

<sup>1</sup>H NMR spectroscopy provides detailed information about the proton environments within the molecule. The data presented in Table 1 confirms the presence and connectivity of all 12 protons in **(E)-Methyl 4-phenylbut-2-enoate**.

Table 1: <sup>1</sup>H NMR Spectroscopic Data for **(E)-Methyl 4-phenylbut-2-enoate** (400 MHz, CDCl<sub>3</sub>)

Chemical Shift (δ) ppm	Multiplicity	Integration	Coupling Constant (J) Hz	Assignment
7.32 - 7.17	m	5H	-	Ar-H
6.95	dt	1H	15.6, 6.9	H-3
5.83	dt	1H	15.6, 1.6	H-2
3.70	S	3Н	-	OCH <sub>3</sub>
3.48	dd	2H	6.9, 1.6	H-4

#### <sup>13</sup>C Nuclear Magnetic Resonance (NMR) Spectroscopy

<sup>13</sup>C NMR spectroscopy identifies the different carbon environments in the molecule. The data in Table 2 accounts for all 11 carbon atoms of **(E)-Methyl 4-phenylbut-2-enoate**.



Table 2: 13C NMR Spectroscopic Data for (E)-Methyl 4-phenylbut-2-enoate (100 MHz, CDCl<sub>3</sub>)

Chemical Shift (δ) ppm	Assignment
166.8	C=O
148.5	C-3
139.4	Ar-C (Quaternary)
128.6	Ar-CH
128.5	Ar-CH
126.5	Ar-CH
121.7	C-2
51.5	OCH₃
38.6	C-4

## Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. The characteristic absorption bands are summarized in Table 3.

Table 3: Infrared (IR) Spectroscopic Data for (E)-Methyl 4-phenylbut-2-enoate

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
3028	Medium	C-H stretch (aromatic)
2951	Medium	C-H stretch (aliphatic)
1724	Strong	C=O stretch (ester)
1655	Medium	C=C stretch (alkene)
1271	Strong	C-O stretch (ester)
982	Strong	=C-H bend (trans alkene)



### Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.

Table 4: Mass Spectrometry Data for (E)-Methyl 4-phenylbut-2-enoate

m/z	Relative Intensity (%)	Assignment
176	35	[M]+
117	100	[M - COOCH <sub>3</sub> ] <sup>+</sup>
91	85	[C <sub>7</sub> H <sub>7</sub> ]+ (tropylium ion)

## **Experimental Protocols**

The following are detailed methodologies for the key analytical techniques used in the structural characterization of **(E)-Methyl 4-phenylbut-2-enoate**.

## **Nuclear Magnetic Resonance (NMR) Spectroscopy**

- Instrumentation: A 400 MHz NMR spectrometer was used for <sup>1</sup>H NMR and a 100 MHz spectrometer for <sup>13</sup>C NMR.
- Sample Preparation: Approximately 10-20 mg of (E)-Methyl 4-phenylbut-2-enoate was dissolved in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. The solution was transferred to a 5 mm NMR tube.
- ¹H NMR Acquisition: The spectrum was acquired using a single pulse experiment with a 30° pulse angle and a relaxation delay of 1 second. A total of 16 scans were accumulated.
- <sup>13</sup>C NMR Acquisition: The spectrum was acquired using a proton-decoupled pulse sequence.
  A relaxation delay of 2 seconds was used, and approximately 1024 scans were accumulated to achieve a sufficient signal-to-noise ratio.



 Data Processing: The raw data was Fourier transformed, and the resulting spectra were phase and baseline corrected. Chemical shifts were referenced to the TMS signal at 0.00 ppm for <sup>1</sup>H NMR and the residual CDCl<sub>3</sub> signal at 77.16 ppm for <sup>13</sup>C NMR.

#### Infrared (IR) Spectroscopy

- Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer equipped with a universal attenuated total reflectance (ATR) accessory was utilized.
- Sample Preparation: A small amount of the neat liquid sample of (E)-Methyl 4-phenylbut-2-enoate was placed directly onto the ATR crystal.
- Data Acquisition: The spectrum was recorded over a range of 4000-600 cm<sup>-1</sup>. A total of 16 scans were co-added at a resolution of 4 cm<sup>-1</sup> to obtain the final spectrum. A background spectrum of the clean ATR crystal was recorded prior to the sample analysis.
- Data Processing: The resulting interferogram was Fourier transformed to produce the infrared spectrum, which was then baseline corrected.

#### Mass Spectrometry (MS)

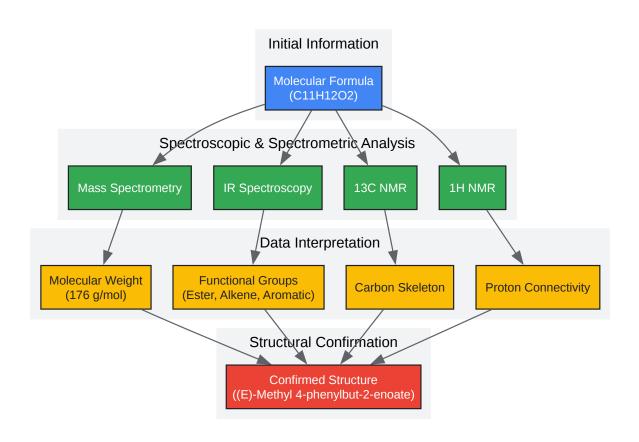
- Instrumentation: A mass spectrometer with an electron ionization (EI) source was used for this analysis.
- Sample Introduction: The sample was introduced into the ion source via direct infusion or through a gas chromatography (GC) inlet. For GC-MS, a capillary column suitable for separating semi-volatile organic compounds was used.
- Ionization: The molecules were ionized using a standard electron energy of 70 eV.
- Mass Analysis: The resulting ions were separated by a quadrupole mass analyzer and detected. The mass spectrum was recorded over a mass-to-charge (m/z) range of 50-500.
- Data Processing: The obtained mass spectrum was analyzed to identify the molecular ion peak and the major fragment ions.

## **Visualizations**



#### **Structural Analysis Workflow**

The following diagram illustrates the logical workflow for the structural elucidation of **(E)-Methyl 4-phenylbut-2-enoate**, integrating data from multiple analytical techniques.



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#### References

1. (E)-Methyl 4-phenylbut-2-enoate | C11H12O2 | CID 10986812 - PubChem [pubchem.ncbi.nlm.nih.gov]







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